Ecgonidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

484-93-5 |

|---|---|

Molekularformel |

C9H13NO2 |

Molekulargewicht |

167.2 g/mol |

IUPAC-Name |

(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C9H13NO2/c1-10-6-2-4-7(9(11)12)8(10)5-3-6/h4,6,8H,2-3,5H2,1H3,(H,11,12)/t6-,8-/m1/s1 |

InChI-Schlüssel |

HZGRVVUQEIBCMS-HTRCEHHLSA-N |

SMILES |

CN1C2CCC1C(=CC2)C(=O)O |

Isomerische SMILES |

CN1[C@H]2CC[C@@H]1C(=CC2)C(=O)O |

Kanonische SMILES |

CN1C2CCC1C(=CC2)C(=O)O |

Andere CAS-Nummern |

127379-23-1 484-93-5 |

Synonyme |

(1S,5R)-8-methyl-8-azabicyclo(3.2.1)oct-2-ene-2-carboxylic acid ecgonidine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Ecgonidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and metabolic context of ecgonidine. All quantitative data is presented in structured tables, and detailed experimental protocols for key methodologies are included. Visualizations of the chemical structure and relevant biological pathways are provided in Graphviz DOT language as specified.

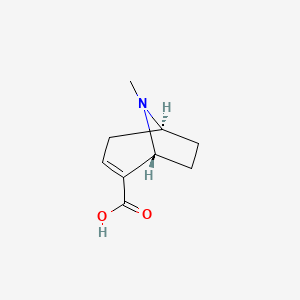

Chemical Structure and Identification

This compound, also known as anhydroecgonine, is a tropane alkaloid structurally related to cocaine. Its chemical identity is defined by the systematic IUPAC name: (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid .[1] The structure features a bicyclic tropane core with a double bond in the seven-membered ring and a carboxylic acid group attached to this double bond.

Below is a 2D representation of the chemical structure of this compound generated using the DOT language.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Pharmacokinetic Properties

The key chemical and pharmacokinetic properties of this compound are summarized in the table below. This data is essential for understanding its behavior in biological systems and for the design of analytical methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.20 g/mol | [1] |

| CAS Number | 484-93-5 | [2] |

| IUPAC Name | (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid | [1] |

| Synonyms | Anhydroecgonine | [2] |

| Half-life (in sheep) | 94–137 minutes | [2][3] |

Synthesis of this compound

This compound can be synthesized through the acid-catalyzed dehydration and hydrolysis of cocaine. The following is a detailed experimental protocol for the synthesis of anhydroecgonine hydrochloride (the hydrochloride salt of this compound).

Experimental Protocol: Synthesis of Anhydroecgonine Hydrochloride from Cocaine Hydrochloride

This protocol is adapted from the synthesis of anhydroecgonine methyl ester (AEME) where anhydroecgonine hydrochloride is a key intermediate.[4][5]

Materials:

-

Cocaine hydrochloride (5 mM, 1.70 g)

-

Concentrated hydrochloric acid (50 ml)

-

Water (30 ml)

-

Diethyl ether

Procedure:

-

A solution of 5 mM (1.70 g) cocaine hydrochloride in 50 ml of concentrated hydrochloric acid is refluxed for 24 hours.

-

The mixture is then cooled to room temperature.

-

The cooled mixture is diluted with 30 ml of water.

-

To remove the resulting benzoic acid, the aqueous solution is extracted with diethyl ether (2 x 25 ml).

-

The aqueous phase is then evaporated to dryness under a vacuum.

-

The resulting white solid is further dried under vacuum at 100°C for 24 hours.

-

This procedure yields crude anhydroecgonine hydrochloride (0.96 g, 95% yield), which can be used in subsequent steps without further purification. The product can be confirmed by its melting point of 239°C–244°C.[4][5]

Biological Context and Signaling Pathways

This compound is primarily of interest as a biomarker for the use of "crack" cocaine. It is not directly a pyrolysis product but is the metabolite of methylthis compound (anhydroecgonine methyl ester, AEME), which is formed during the heating of cocaine base.[2] The metabolic conversion of methylthis compound to this compound is catalyzed by butyrylcholine esterase.[6]

Caption: Metabolic Pathway to this compound.

Signaling Pathway of the Precursor, Methylthis compound

While there is a lack of specific data on the signaling pathways of this compound itself, its immediate precursor, methylthis compound, has been shown to act as a muscarinic acetylcholine receptor (mAChR) agonist.[7] This activity is believed to contribute to the toxicity associated with crack cocaine use. The proposed pathway involves the activation of M1 muscarinic receptors, leading to downstream cellular effects.

Caption: Proposed Signaling Pathway of Methylthis compound.

Quantitative Pharmacological Data

| Compound | Parameter | Value / Observation | Receptor/System | Reference(s) |

| This compound | Half-life (in sheep) | 94–137 minutes | In vivo | [2][3] |

| Methylthis compound | Neurotoxicity (in vitro) | Decrease in mitochondrial metabolism at > 10⁻¹ mM | Rat primary hippocampal cells | [4] |

| Methylthis compound | Caspase-3 Activation (in vitro) | Increased after 6 hours with 0.1 and 1.0 mM exposure | Rat primary hippocampal cells | [4] |

| Cocaine | Binding Affinity (Ki) | 40 µM | M1 Muscarinic Receptor | [8] |

| Cocaine | Binding Affinity (Ki) | 19 µM | M2 Muscarinic Receptor | [8] |

Experimental Protocols for Pharmacological Analysis

The following are descriptions of standard experimental methodologies that can be employed to study the pharmacological properties of this compound and related compounds.

Competitive Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity of a compound for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of this compound at human muscarinic acetylcholine receptor subtypes (M1-M5).

General Procedure:

-

Membrane Preparation: Cell membranes from Chinese hamster ovary (CHO-K1) cells individually expressing one of the human mAChR subtypes (hM1-hM5) are used.

-

Assay Buffer: A suitable buffer, such as 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.5, is prepared.

-

Radioligand: A tritiated antagonist, such as [³H]-N-methylscopolamine ([³H]NMS), is used as the radioligand.

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]

Fluo-4 Calcium Efflux Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled receptors, such as the M1 mAChR, by measuring changes in intracellular calcium.

Objective: To determine if this compound acts as an agonist or antagonist at the hM1 receptor.

General Procedure:

-

Cell Culture: CHO-K1 cells expressing the hM1 receptor are seeded in 96-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Compound Addition: The test compound (this compound) is added to the wells. To test for antagonistic activity, the cells are pre-incubated with this compound before the addition of a known agonist (e.g., carbachol).

-

Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader.

-

Data Analysis: An increase in fluorescence upon addition of the compound indicates agonist activity. A lack of response, but an inhibition of the agonist-induced response, indicates antagonist activity. Dose-response curves can be generated to determine EC50 (for agonists) or IC50 (for antagonists).[9][10]

References

- 1. This compound | C9H13NO2 | CID 11564684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics and pharmacodynamics of methylthis compound, a crack cocaine pyrolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Studies on in vitro degradation of anhydroecgonine methyl ester (methylthis compound) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methylthis compound - Wikipedia [en.wikipedia.org]

- 8. Evidence for cocaine and methylthis compound stimulation of M2 muscarinic receptors in cultured human embryonic lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Chemical Properties of Anhydroecgonine and its Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and biological properties of anhydroecgonine, also known as ecgonidine, and its prominent derivative, anhydroecgonine methyl ester (AEME). Anhydroecgonine is a tropane alkaloid structurally related to cocaine and serves as a key metabolite of AEME. AEME, also referred to as methylthis compound, is a primary pyrolysis product formed during the smoking of crack cocaine. Understanding the distinct characteristics of these compounds is crucial for research in toxicology, pharmacology, and the development of potential therapeutic interventions for cocaine abuse. This guide will delineate their chemical properties, synthesis, metabolic pathways, and biological activities, presenting data in a clear and comparative format.

Chemical Identity and Nomenclature

Anhydroecgonine and this compound are synonymous terms for the carboxylic acid form of the molecule. Anhydroecgonine methyl ester (AEME) is the corresponding methyl ester. The structural relationship is analogous to an acid and its ester derivative.

| Identifier | Anhydroecgonine / this compound | Anhydroecgonine Methyl Ester (AEME) / Methylthis compound |

| Systematic IUPAC Name | (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid | Methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate |

| CAS Number | 484-93-5 | 43021-26-7 |

| Molecular Formula | C₉H₁₃NO₂ | C₁₀H₁₅NO₂ |

| Molecular Weight | 167.21 g/mol | 181.23 g/mol |

| Synonyms | Anhydroecgonine, this compound | AEME, Methylthis compound, Methyl this compound |

Comparative Chemical and Physical Properties

This section summarizes the known quantitative data for the chemical and physical properties of anhydroecgonine and AEME. Experimental data for the free carboxylic acid (anhydroecgonine) is limited in the literature; therefore, some properties of its hydrochloride salt are included.

| Property | Anhydroecgonine / this compound | Anhydroecgonine Methyl Ester (AEME) |

| Physical State | White solid (as hydrochloride salt) | White crystalline solid |

| Melting Point | 239-244 °C (hydrochloride salt)[1] | 96-98 °C (freebase cocaine from which it is derived has a similar melting point)[1] |

| Boiling Point | Data not available | Data not available |

| Solubility | Water: Soluble (as hydrochloride salt)[2] Organic Solvents: Data not available | Water: Limited solubility[3] Ethanol: Soluble[3] Chloroform: Soluble[3] Acetonitrile: Soluble (10 mg/mL)[4] |

| pKa | Data not available | Data not available |

| λmax | Data not available | 218 nm[4] |

Synthesis and Metabolic Pathways

Synthesis of Anhydroecgonine Hydrochloride from Cocaine

Anhydroecgonine is not typically synthesized as a primary target but is often prepared from cocaine for research purposes. The following workflow illustrates the synthesis of anhydroecgonine hydrochloride.

Metabolic Conversion of AEME to this compound

AEME is metabolized in the body to this compound. This biotransformation is a key aspect of its toxicokinetics and is relevant for the analytical detection of crack cocaine use.

Experimental Protocols

Synthesis of Anhydroecgonine Hydrochloride

This protocol is based on the method described by Garcia et al.[1].

-

Reaction Setup: A solution of 5 mM (1.70 g) cocaine hydrochloride is refluxed in 50 mL of concentrated hydrochloric acid for 24 hours.

-

Extraction: The reaction mixture is cooled to room temperature, diluted with 30 mL of water, and extracted twice with 255 mL of diethyl ether to remove benzoic acid.

-

Isolation: The aqueous phase is collected and evaporated to dryness under a vacuum.

-

Drying: The resulting white solid is further dried under vacuum at 100°C for 24 hours to yield crude anhydroecgonine hydrochloride. The product can be confirmed by its melting point (239°C–244°C)[1].

Determination of Melting Point

The melting point of a solid sample can be determined using a standard melting point apparatus (e.g., a Thiele tube or a digital melting point device).

-

A small amount of the finely powdered dry sample is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a steady rate, and the temperature range over which the sample melts is recorded.

Solubility Testing

A general protocol for determining the solubility of a carboxylic acid like anhydroecgonine.

-

Water Solubility: Add a small, weighed amount of the compound to a known volume of deionized water at a specific temperature. Stir or sonicate the mixture for a set period. If the solid dissolves completely, it is considered soluble. If not, the mixture is filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Organic Solvent Solubility: Repeat the above procedure with various organic solvents (e.g., ethanol, chloroform, acetonitrile) to determine solubility in non-aqueous media.

-

Aqueous Base/Acid Solubility: To assess the acidic nature, test solubility in aqueous solutions of sodium bicarbonate and sodium hydroxide. Effervescence with sodium bicarbonate is a strong indicator of a carboxylic acid.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

A known concentration of the amino acid (anhydroecgonine) is dissolved in a known volume of deionized water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value corresponds to the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Analytical Characterization (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the detection and quantification of anhydroecgonine and its metabolites.

-

Sample Preparation: Biological samples (e.g., urine, blood) are typically subjected to solid-phase extraction (SPE) to isolate the analytes of interest.

-

Derivatization: Due to the polarity of anhydroecgonine, derivatization (e.g., with BSTFA to form a trimethylsilyl derivative) is often necessary to improve its volatility and chromatographic properties.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for identification and quantification.

Biological Activity and Signaling Pathways

The biological effects of AEME have been more extensively studied than those of anhydroecgonine itself. AEME is known to have cholinergic agonist properties and to be neurotoxic[1][5].

Muscarinic Cholinergic Receptor Interaction of AEME

AEME acts as a partial agonist at M1 and M3 muscarinic acetylcholine receptors and an antagonist at M2, M4, and M5 receptors[6]. The activation of M1 and M3 receptors by AEME can lead to an increase in intracellular calcium, which may trigger downstream signaling cascades, including the activation of caspase pathways, ultimately leading to neuronal apoptosis[1][6]. The neurotoxicity of AEME has been shown to be preventable by atropine, a non-selective muscarinic receptor antagonist[1][5].

While anhydroecgonine is a metabolite of AEME, its direct interaction with muscarinic receptors has not been as thoroughly characterized. It is plausible that it may have a different affinity and efficacy profile at these receptors compared to its methyl ester. Further research is needed to elucidate the specific biological activities of anhydroecgonine.

Conclusion

This technical guide has provided a detailed comparison of the chemical properties of anhydroecgonine (this compound) and its methyl ester, AEME. While they are closely related structurally, their physicochemical properties and, consequently, their pharmacokinetic profiles differ. The available data highlight the neurotoxic potential of AEME, mediated in part through its interaction with muscarinic cholinergic receptors. Anhydroecgonine, as the primary metabolite of AEME, is a crucial analyte for forensic and toxicological analysis. The experimental protocols provided herein offer a foundation for researchers working with these compounds. Further investigation into the specific biological activities and quantitative chemical properties of anhydroecgonine is warranted to fully understand its role in the context of cocaine pyrolysis product toxicity.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Buy Anhydroecgonine hydrochloride (EVT-3110592) | 74242-55-0 [evitachem.com]

- 3. Optimization and validation of simultaneous analyses of ecgonine, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Neurotoxicity of anhydroecgonine methyl ester, a crack cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M1 and M3 muscarinic receptors may play a role in the neurotoxicity of anhydroecgonine methyl ester, a cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics of Ecgonidine: Current Knowledge and Research Gaps

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacokinetic data for ecgonidine in living human plasma is not available in published scientific literature. This guide summarizes the current understanding of this compound based on its role as a metabolite of a cocaine pyrolysis product, findings from post-mortem human samples, and pharmacokinetic studies in animal models.

Introduction

This compound (anhydroecgonine) is a significant metabolite of methylthis compound (anhydroecgonine methyl ester), a primary pyrolysis product formed when cocaine is smoked ("crack" cocaine).[1][2][3] Its presence in biological fluids is a specific biomarker for this route of cocaine administration.[3] Understanding the disposition of this compound is crucial for forensic toxicology and for developing a complete picture of cocaine's metabolic fate. This technical guide consolidates the available scientific information on this compound, focusing on its formation, analytical detection, and the limited pharmacokinetic data from animal studies, while highlighting the critical need for research in human subjects.

Metabolic Pathway of this compound

This compound is not a direct metabolite of cocaine administered via non-pyrolytic routes. It is formed through a two-step process initiated by the high temperatures associated with smoking crack cocaine.

-

Pyrolysis of Cocaine: When heated, cocaine base undergoes pyrolysis to form methylthis compound.[1]

-

Metabolism of Methylthis compound: Methylthis compound is then hydrolyzed by esterases in the body to form this compound.[3][4]

This metabolic conversion is a key focus in forensic analysis to differentiate between routes of cocaine administration.

Pharmacokinetic Data

There are no controlled studies detailing the pharmacokinetic parameters of this compound in human plasma.[2][5][6] The majority of human data comes from the analysis of post-mortem blood and urine from cocaine users.[1][2]

A study conducted in sheep provides the only available pharmacokinetic insights into this compound.[3][5] Following intravenous administration of methylthis compound, the pharmacokinetic parameters for both the parent compound and its metabolite, this compound, were determined.

| Parameter | Methylthis compound (in sheep) | This compound (in sheep) | Reference |

| Half-life (t½) | 18 - 21 minutes | 94 - 137 minutes | [3][5] |

This data from an animal model suggests that this compound has a significantly longer half-life than its precursor, methylthis compound, making it a more persistent biomarker of cocaine smoking.[3]

While pharmacokinetic parameters are unavailable, concentrations of this compound and its metabolites have been reported in post-mortem (PM) and living individual (LV) urine samples.

| Analyte | Sample Type | Concentration Range | Reference |

| Nor-ecgonidine | LV Urine | 0 - 163 ng/mL | [1][2] |

| Nor-ecgonidine | PM Urine | 0 - 75 ng/mL | [1][2] |

| Ethyl this compound | PM Urine | 0 - 39 ng/mL | [1][2] |

This compound was found to be the major metabolite of methylthis compound, present in 77% of post-mortem and 88% of living individual specimens that were positive for the main cocaine metabolite, benzoylecgonine.[1][2]

Experimental Protocols

Detailed experimental protocols for human pharmacokinetic studies of this compound are not available due to the absence of such studies. However, the methodologies for the detection and quantification of this compound in biological samples are well-documented.

In vitro studies have shown that methylthis compound is unstable in plasma and degrades to this compound.[4] This degradation is influenced by temperature and pH, and is mediated by both chemical hydrolysis at basic pH and enzymatic hydrolysis by butyrylcholinesterase.[4] Therefore, proper sample handling is critical for accurate analysis.

-

Anticoagulant: Sodium fluoride is often used as an esterase inhibitor to prevent the in vitro conversion of methylthis compound to this compound.[4][7]

-

Storage Temperature: Samples should be stored at low temperatures (-80°C) to ensure the stability of methylthis compound.[7]

A common method for the analysis of this compound involves solid-phase extraction (SPE) followed by GC-MS.

Protocol Outline:

-

Sample Preparation: 3 mL of blood or urine is typically used.[1]

-

Extraction: Solid-phase extraction is employed to isolate the analytes of interest.[1][8]

-

Derivatization: For GC-MS analysis, derivatization is often necessary to improve the chromatographic properties of the analytes.[6]

-

Analysis: The prepared sample is then analyzed by a GC-MS system.[1]

-

Quantification: The limits of detection for this compound and related compounds are typically in the range of 0.5 to 16 ng/mL.[1][2]

Conclusion and Future Directions

This compound is a critical biomarker for identifying the use of smoked cocaine. While analytical methods for its detection are established, a significant gap exists in our understanding of its pharmacokinetics in humans. The lack of controlled human studies means that crucial parameters such as half-life, peak plasma concentration, and volume of distribution in humans remain unknown. Future research should prioritize controlled administration studies in human volunteers to elucidate the pharmacokinetics of both methylthis compound and this compound. This knowledge would be invaluable for forensic interpretation, clinical toxicology, and a more complete understanding of cocaine's effects and metabolism.

References

- 1. Concentration profiles of cocaine, pyrolytic methyl this compound and thirteen metabolites in human blood and urine: determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and pharmacodynamics of methylthis compound, a crack cocaine pyrolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on in vitro degradation of anhydroecgonine methyl ester (methylthis compound) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Ecgonidine: A Comprehensive Technical Guide to its Metabolism and Excretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecgonidine (anhydroecgonine) is a significant metabolite in the complex biotransformation pathway of cocaine, particularly when the drug is consumed via smoking, as in the case of "crack" cocaine. Its detection in biological matrices serves as a definitive biomarker for this specific route of administration. This technical guide provides an in-depth exploration of the metabolic and excretory pathways of this compound, tailored for researchers, scientists, and professionals in drug development. The following sections detail the quantitative aspects of its pharmacokinetics, comprehensive experimental protocols for its analysis, and visual representations of its metabolic journey and analytical workflows.

Metabolism of this compound

This compound is not a direct metabolite of cocaine but is rather formed from the hydrolysis of methylthis compound (anhydroecgonine methyl ester, AEME), a primary pyrolysis product of crack cocaine.[1] The transformation of methylthis compound to this compound is a critical step in its metabolic fate.

The metabolic conversion is primarily hydrolytic and can occur through two main mechanisms:

-

Enzymatic Hydrolysis: This process is mediated by esterases present in the body. Butyrylcholinesterase, found in plasma and liver, has been identified as a key enzyme responsible for the hydrolysis of the methyl ester group of methylthis compound to form this compound.[2]

-

Chemical Hydrolysis: Methylthis compound can also undergo non-enzymatic hydrolysis to this compound, particularly at a basic pH.[2]

Metabolic Pathway of this compound Formation

Metabolic pathway of this compound formation from crack cocaine.

Pharmacokinetics and Excretion

This compound exhibits a longer half-life than its precursor, methylthis compound, making it a more reliable and persistent biomarker for detecting crack cocaine use.[3] It is primarily excreted in the urine.

Quantitative Pharmacokinetic and Excretion Data

| Parameter | Value | Species | Matrix | Citation |

| Half-life of Methylthis compound | 18 - 21 minutes | Sheep | Blood | [3][4] |

| Half-life of this compound | 94 - 137 minutes | Sheep | Blood | [3] |

| Urinary Cmax of Ecgonine | 6-14 mole % of Benzoylecgonine Cmax | Human | Urine | [1][5] |

| Urinary Detection Window of Ecgonine | Up to 98 hours (low doses) | Human | Urine | [1] |

| This compound Presence in Urine (Smokers) | 88% of living individuals | Human | Urine | [6][7] |

| This compound Presence in Urine (Post-mortem) | 77% of cases | Human | Urine | [6][7] |

| Nor-ecgonidine Concentration in Urine (Living) | 0 - 163 ng/mL | Human | Urine | [6][7] |

| Nor-ecgonidine Concentration in Urine (Post-mortem) | 0 - 75 ng/mL | Human | Urine | [6][7] |

| Ethyl this compound Concentration in Urine (Post-mortem) | 0 - 39 ng/mL | Human | Urine | [6][7] |

Note: Some studies report on "ecgonine" which can be formed from multiple cocaine metabolites, but in the context of smoked cocaine, this compound is a significant contributor to this pool and its detection is key.

Experimental Protocols for this compound Analysis

The analysis of this compound in biological samples, primarily urine, typically involves sample preparation followed by chromatographic separation and mass spectrometric detection.

Representative Experimental Workflow for GC-MS Analysis of this compound in Urine

A typical workflow for the analysis of this compound in urine by GC-MS.

Detailed Methodologies

1. Sample Preparation and Solid-Phase Extraction (SPE)

-

Objective: To isolate this compound and other analytes from the urine matrix.

-

Protocol:

-

To 1-3 mL of urine, add an internal standard (e.g., this compound-d3).

-

If necessary, perform enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave any conjugated metabolites.

-

Condition a mixed-mode solid-phase extraction cartridge (containing both hydrophobic and ion-exchange functionalities) with methanol followed by a buffer (e.g., phosphate buffer, pH 6-7).

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., dilute methanol) to remove interferences.

-

Elute the analytes with a more polar organic solvent, often made basic with ammonium hydroxide (e.g., dichloromethane:isopropanol:ammonium hydroxide, 80:20:2 v/v/v).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

2. Derivatization for GC-MS Analysis

-

Objective: To increase the volatility and thermal stability of the polar this compound molecule for gas chromatography.

-

Protocol:

-

Reconstitute the dried extract in a small volume of a suitable solvent (e.g., ethyl acetate).

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

Heat the mixture at a specified temperature (e.g., 70-90°C) for a defined period (e.g., 20-30 minutes) to ensure complete derivatization.

-

The sample is now ready for injection into the GC-MS system.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

-

Gas Chromatograph:

-

Column: A non-polar or a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial low temperature (e.g., 100-150°C) held for a short period, followed by a temperature ramp (e.g., 10-25°C/min) to a final high temperature (e.g., 280-300°C) to elute all analytes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized this compound and the internal standard. For the TMS derivative of this compound, characteristic ions would be monitored.

-

Data Analysis: Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

-

4. Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

For a more direct analysis without derivatization, UPLC-QTOF-MS can be employed.

-

Sample Preparation: Similar SPE protocol as for GC-MS, but the final dried extract is reconstituted in the mobile phase.

-

UPLC:

-

Column: A reversed-phase C18 or a HILIC column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

-

-

QTOF-MS:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition: Full scan with accurate mass measurement for identification and quantification. MS/MS can be used for confirmation by comparing fragmentation patterns with a reference standard.

-

Signaling Pathways and Pharmacological Effects

While this compound itself is primarily considered a biomarker with limited known direct pharmacological activity, its precursor, methylthis compound, has been shown to interact with muscarinic receptors.

-

Methylthis compound's Muscarinic Receptor Activity: Studies have indicated that methylthis compound can act as a partial agonist at M1 and M3 muscarinic receptors and may be involved in the neurotoxicity associated with crack cocaine use.[4][8] It has also been shown to stimulate M2 muscarinic receptors, which could contribute to the cardiovascular effects observed with crack cocaine smoking.[9][10] The cardiovascular effects of methylthis compound, such as hypotension and tachycardia, have been observed in animal studies and are consistent with muscarinic agonism.[3]

Postulated Signaling Cascade of Methylthis compound at M1/M3 Muscarinic Receptors

Potential signaling pathway of methylthis compound via M1/M3 receptors.

Conclusion

This compound is a crucial analyte in the forensic and clinical analysis of cocaine use. Its formation via the hydrolysis of the pyrolysis product methylthis compound makes it a specific and reliable indicator of crack cocaine smoking. Understanding its metabolic and excretory pathways, coupled with robust and validated analytical methodologies, is essential for accurate interpretation of toxicological findings. While this compound itself appears to have limited direct pharmacological effects, its precursor, methylthis compound, exhibits activity at muscarinic receptors, contributing to the overall toxicological profile of smoked cocaine. The data and protocols presented in this guide offer a comprehensive resource for professionals engaged in the study and detection of cocaine and its metabolites.

References

- 1. Urinary excretion of ecgonine and five other cocaine metabolites following controlled oral, intravenous, intranasal, and smoked administration of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for cocaine and methylthis compound stimulation of M(2) muscarinic receptors in cultured human embryonic lung cells. | Chemsrc [chemsrc.com]

- 3. Pharmacokinetics and pharmacodynamics of methylthis compound, a crack cocaine pyrolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylthis compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Concentration profiles of cocaine, pyrolytic methyl this compound and thirteen metabolites in human blood and urine: determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. M1 and M3 muscarinic receptors may play a role in the neurotoxicity of anhydroecgonine methyl ester, a cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence for cocaine and methylthis compound stimulation of M2 muscarinic receptors in cultured human embryonic lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of cocaine and methylthis compound on intracellular Ca2+ and myocardial contraction in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Ecgonidine: A Technical Guide on its Half-Life in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecgonidine (anhydroecgonine), a secondary metabolite of cocaine, serves as a critical biomarker for identifying the use of crack cocaine. Unlike the primary metabolites, this compound is formed from the pyrolysis of cocaine during smoking, specifically from the breakdown of methylthis compound. Understanding the pharmacokinetic profile of this compound, particularly its half-life in urine and blood, is paramount for forensic toxicology, clinical diagnostics, and the development of therapeutic interventions for cocaine use disorder. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's half-life, a detailed examination of the experimental protocols used for its quantification, and a discussion of the metabolic pathways involved.

Core Findings: Half-Life of this compound

Direct, controlled pharmacokinetic studies determining the half-life of this compound in humans are notably absent in the current scientific literature.[1][2] However, valuable insights can be drawn from animal studies and the qualitative analysis of human samples.

The most definitive data currently available on the half-life of this compound in blood comes from a study conducted on sheep. This research indicated a half-life of 94 to 137 minutes in sheep blood .[2][3][4] This is significantly longer than its precursor, methylthis compound, which has a half-life of 18 to 21 minutes in blood.[3][5] The slower clearance of this compound makes it a more persistent and reliable biomarker for detecting crack cocaine use.[2][3]

While a precise half-life in human urine has not been established, qualitative data from human studies suggest a prolonged detection window for this compound compared to other cocaine metabolites. Its presence in the urine of known crack cocaine users indicates a longer residence time in the body, which is consistent with a longer half-life.[1][6]

| Biological Matrix | Species | Half-Life (t½) | Key Findings |

| Blood | Sheep | 94 - 137 minutes | Represents the most accurate available data for this compound half-life. |

| Blood | Human | Not Determined | Data from controlled pharmacokinetic studies are not available. |

| Urine | Human | Not Determined | Qualitative evidence suggests a prolonged detection window, indicating a longer half-life than its precursor, methylthis compound. |

Metabolic Pathway and Formation of this compound

This compound is not a direct metabolite of cocaine that has been ingested through routes other than smoking. Its formation is a two-step process initiated by the high temperatures associated with smoking crack cocaine.

-

Pyrolysis of Cocaine: When crack cocaine is smoked, the intense heat causes the cocaine molecule to undergo pyrolysis, leading to the formation of methylthis compound (anhydroecgonine methyl ester).[5][7]

-

Metabolism of Methylthis compound: Methylthis compound is then rapidly metabolized in the body, primarily through the action of esterase enzymes, to form this compound.[2][3]

Experimental Protocols for this compound Analysis

The quantification of this compound in biological matrices requires sensitive and specific analytical techniques due to its polarity and the complex nature of the samples. The following outlines a general experimental workflow based on methodologies cited in the literature.

Sample Preparation

-

Sample Collection: Urine or blood samples are collected from subjects. For pharmacokinetic studies, samples are collected at multiple time points after administration of a substance.

-

Solid-Phase Extraction (SPE): Due to the polar nature of this compound, solid-phase extraction is a common method for isolating the analyte from the biological matrix. This process involves passing the sample through a solid sorbent that retains the this compound, which is then eluted with a suitable solvent.[5][6]

-

Derivatization: To improve the volatility and chromatographic properties of this compound for gas chromatography analysis, a derivatization step is often employed. This involves a chemical reaction to convert the polar functional groups of this compound into less polar derivatives.

Analytical Instrumentation and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most frequently cited method for the sensitive and specific detection and quantification of this compound.[6][7] The gas chromatograph separates the derivatized this compound from other components in the sample, and the mass spectrometer provides definitive identification and quantification based on the molecule's mass-to-charge ratio.

-

Data Analysis: The concentration of this compound in each sample is determined by comparing the response of the analyte to that of an internal standard. For pharmacokinetic analysis, the concentration-time data is then used to calculate parameters such as the elimination half-life.

Conclusion and Future Directions

The half-life of this compound in human urine and blood remains a critical gap in the scientific literature. While studies in sheep provide a valuable estimate for its half-life in blood (94-137 minutes), further research involving controlled administration studies in humans is necessary to definitively establish its pharmacokinetic profile. Such studies would be invaluable for the forensic and clinical communities, providing a more precise timeframe for the detection of crack cocaine use. The development and validation of standardized, high-throughput analytical methods will be essential for facilitating this future research. The information presented in this guide, including the metabolic pathways and experimental workflows, provides a foundational understanding for researchers and scientists working to advance our knowledge of cocaine metabolism and its biomarkers.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and pharmacodynamics of methylthis compound, a crack cocaine pyrolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Pharmacokinetics and Pharmacodynamics of Methylthis compound, a Crack Cocaine Pyrolyzate | Semantic Scholar [semanticscholar.org]

- 5. Methylthis compound - Wikipedia [en.wikipedia.org]

- 6. Concentration profiles of cocaine, pyrolytic methyl this compound and thirteen metabolites in human blood and urine: determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on in vitro degradation of anhydroecgonine methyl ester (methylthis compound) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of Ecgonidine and its Derivatives in Erythroxylum Species: A Technical Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides an in-depth analysis of the natural occurrence of ecgonidine and its related compounds, primarily anhydroecgonine methyl ester, in plants of the Erythroxylum genus, with a focus on Erythroxylum coca. While this compound itself is not a prominent naturally occurring alkaloid in coca leaves, its dehydrated form, anhydroecgonine, and particularly its methyl ester, have been identified and quantified. This whitepaper synthesizes the available quantitative data, details the analytical methodologies for isolation and quantification, and presents the current understanding of the biosynthetic pathways of tropane alkaloids in E. coca. The evidence suggests that anhydroecgonine methyl ester is likely a degradation product of other naturally occurring alkaloids rather than a direct intermediate in the primary biosynthetic pathway to cocaine. This distinction is critical for researchers in phytochemistry, pharmacology, and drug development.

Introduction

The coca plant (Erythroxylum coca) is renowned for its complex mixture of tropane alkaloids, with cocaine being the most abundant and psychoactive constituent. Among the myriad of minor alkaloids, the ecgonine skeleton and its derivatives are of significant interest. This compound (anhydroecgonine) is a dehydrated form of ecgonine. While frequently associated with the pyrolysis of cocaine, its presence within the plant itself provides insight into the chemical stability and transformation of tropane alkaloids in vivo. This paper aims to consolidate the current scientific knowledge regarding the natural occurrence of this compound and its esters in coca plants.

Quantitative Analysis of Anhydroecgonine Methyl Ester in Erythroxylum coca

Direct quantification of free this compound (anhydroecgonine) in coca leaves is not well-documented in existing literature. However, its methyl ester, anhydroecgonine methyl ester, has been quantified in dried coca leaf samples. The following table summarizes the available data.

| Plant Material | Compound | Concentration ( g/100g dry weight) | Analytical Method | Reference |

| Erythroxylum coca leaves (Peru) | Anhydroecgonine methyl ester | 0.01 - 0.03 | GC-MS | [1] |

Note: The variability in concentration can be attributed to factors such as the specific variety of coca, geographic origin, age of the leaves, and post-harvest processing methods.

Biosynthesis of Tropane Alkaloids in Erythroxylum coca

Recent advancements in metabolic pathway elucidation have provided a comprehensive understanding of cocaine biosynthesis in E. coca.[2][3][4][5][6] The pathway originates from L-ornithine and proceeds through a series of enzymatic steps to form the characteristic tropane ring and subsequent esterifications.

Notably, this compound (anhydroecgonine) is not recognized as an intermediate in the primary biosynthetic pathway leading to cocaine. Its presence, particularly as anhydroecgonine methyl ester, is more likely the result of the degradation of other alkaloids, such as the cinnamoylcocaines, either naturally within the plant or as an artifact of extraction and analysis.[7]

Visualized Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of cocaine in Erythroxylum coca.

Caption: Biosynthetic pathway of cocaine in Erythroxylum coca.

Experimental Protocols

The accurate quantification of minor alkaloids such as anhydroecgonine methyl ester requires robust extraction and analytical methods. The following protocol is adapted from methodologies developed for the analysis of minor alkaloids in cocaine samples and is suitable for the analysis of coca leaf material.[8]

Extraction and Derivatization for GC-MS Analysis

This protocol outlines the steps for the extraction of alkaloids from coca leaves and their derivatization for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: Experimental workflow for alkaloid analysis.

Detailed Methodology

-

Sample Preparation: Dry coca leaves are pulverized to a fine powder to ensure efficient extraction.

-

Soxhlet Extraction: A known quantity of the powdered leaf material is subjected to exhaustive extraction with methanol using a Soxhlet apparatus.[9] This method ensures the complete removal of alkaloids from the plant matrix.

-

Acid-Base Extraction:

-

The methanolic extract is evaporated to dryness and the residue is redissolved in chloroform.

-

The chloroform solution is then extracted with a dilute acid (e.g., 1% sulfuric acid). The alkaloids, being basic, will move into the acidic aqueous phase as salts.

-

The aqueous phase is separated and basified (e.g., with sodium carbonate) to a pH of approximately 9-10.

-

The alkaloids are then back-extracted into an organic solvent such as chloroform.

-

-

Derivatization: The final chloroform extract is evaporated to dryness under a stream of nitrogen. The residue is derivatized using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step is crucial for improving the volatility and chromatographic properties of the polar alkaloids, including any free hydroxyl or carboxyl groups.[8]

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system.

-

Gas Chromatography: A capillary column (e.g., DB-5ms) is used to separate the different alkaloids. A temperature program is employed to ensure the elution of all compounds of interest.

-

Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. Characteristic ions for anhydroecgonine methyl ester (e.g., m/z 82, 152, 166, 181) are monitored.[7]

-

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of an appropriate internal standard (e.g., deuterated cocaine or a related alkaloid) and using a calibration curve prepared with a certified reference standard of anhydroecgonine methyl ester.

Conclusion

The natural occurrence of this compound in Erythroxylum coca is primarily observed in the form of its derivative, anhydroecgonine methyl ester. The available quantitative data indicates that it is a minor alkaloid in the leaves. The current understanding of the cocaine biosynthetic pathway suggests that anhydroecgonine methyl ester is not a direct intermediate but rather a degradation product. For researchers in drug development and phytochemistry, this distinction is crucial. The methodologies presented provide a robust framework for the accurate quantification of this and other minor tropane alkaloids. Further research is warranted to explore the full range of minor alkaloids across different Erythroxylum species and their potential pharmacological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Last Steps in the Biosynthesis Pathway of Tropane Alkaloids Identified | Technology Networks [technologynetworks.com]

- 3. researchgate.net [researchgate.net]

- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 5. Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coca plants’ production pathway for cocaine finally unravelled | Research | Chemistry World [chemistryworld.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Identification and quantitation of alkaloids in coca tea - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Toxicological Profile of Ecgonidine: A Technical Guide

Disclaimer: Direct in vivo toxicological studies on ecgonidine are notably scarce in publicly available scientific literature. The majority of current research focuses on its precursor, methylthis compound (anhydroecgonine methyl ester or AEME), which is a primary pyrolysis product of crack cocaine. This compound is the main metabolite of methylthis compound. This guide provides a comprehensive overview of the available in vivo data for this compound, primarily derived from studies investigating methylthis compound, to offer the most relevant toxicological insights.

Executive Summary

This compound is a significant biomarker for crack cocaine use, formed in vivo through the hydrolysis of methylthis compound. While its toxicological profile following direct administration has not been extensively studied, its pharmacokinetic properties have been characterized in animal models. This document synthesizes the existing knowledge on the in vivo disposition of this compound and the toxicological effects of its precursor, methylthis compound, to infer potential in vivo effects of this compound. The primary mechanism of toxicity for methylthis compound appears to involve the cholinergic system, specifically muscarinic receptors, leading to cardiovascular and neurological effects.

Introduction

This compound (anhydroecgonine) is a tropane alkaloid structurally related to cocaine. It is not a direct metabolite of cocaine but is formed from the pyrolysis product of crack cocaine, methylthis compound.[1] Due to its longer half-life compared to methylthis compound, this compound serves as a more persistent biomarker for detecting crack cocaine use.[2][3] Understanding its in vivo behavior is crucial for forensic toxicology and for comprehending the full spectrum of toxicity associated with crack cocaine abuse. This guide details the current understanding of this compound's in vivo profile.

In Vivo Pharmacokinetics of this compound

The primary source of in vivo pharmacokinetic data for this compound comes from studies where its parent compound, methylthis compound, was administered to sheep.

Table 1: Pharmacokinetic Parameters of this compound in Sheep Following Intravenous Administration of Methylthis compound [2]

| Animal Model | Methylthis compound Dose (mg/kg, IV) | This compound Half-life (t½) (minutes) |

| Sheep | 3.0 | 94 |

| Sheep | 5.6 | 137 |

| Sheep | 10.0 | 119 (average) |

Experimental Protocol: Pharmacokinetic Study in Sheep [2]

-

Animal Model: Ovis aries (sheep).

-

Drug Administration: Methylthis compound was administered intravenously (IV) at doses of 3.0, 5.6, and 10.0 mg/kg.

-

Sample Collection: Blood samples were collected at various time points following administration.

-

Analytical Method: Plasma concentrations of methylthis compound and this compound were determined using gas chromatography-mass spectrometry (GC-MS).

-

Pharmacokinetic Analysis: The elimination half-life (t½) of this compound was calculated from the plasma concentration-time data.

In Vivo Toxicology of Methylthis compound (this compound Precursor)

The toxicological effects observed in vivo following methylthis compound administration are relevant to understanding the potential exposure context and biological environment in which this compound is formed.

In vivo studies in sheep have demonstrated that methylthis compound administration induces significant cardiovascular effects, including hypotension and tachycardia.[2] These effects are believed to be mediated by the compound's action as a muscarinic agonist.[2] Pretreatment with a muscarinic antagonist, atropine methyl bromide, was shown to antagonize the hypotensive effects of methylthis compound.[2]

Table 2: Cardiovascular Effects of Methylthis compound in Sheep [2]

| Animal Model | Methylthis compound Dose (mg/kg, IV) | Observed Cardiovascular Effects |

| Sheep | 0.1 - 3.0 | Significant hypotension and tachycardia. Mild bradycardia observed in 2 out of 3 sheep 3-5 minutes post-injection. |

Experimental Protocol: Cardiovascular Effects Study in Sheep [2]

-

Animal Model: Ovis aries (sheep).

-

Drug Administration: Methylthis compound was administered intravenously (IV) at doses ranging from 0.1 to 3.0 mg/kg.

-

Monitoring: Heart rate and blood pressure were continuously monitored.

-

Antagonist Study: In a subset of experiments, sheep were pretreated with atropine methyl bromide (15 µg/kg, IV) to investigate the involvement of muscarinic receptors.

While direct in vivo neurotoxicity studies of this compound are lacking, in vitro studies on rat primary hippocampal cell cultures have shown that methylthis compound is neurotoxic, with a greater toxic potential than cocaine.[4][5] This neurotoxicity is suggested to be mediated by muscarinic cholinergic receptors and involves the activation of caspase-3, an enzyme involved in apoptosis (programmed cell death).[4]

Metabolism and Signaling Pathways

This compound is formed in vivo from methylthis compound via the action of esterase enzymes.[2] The toxicity of methylthis compound is attributed to its partial agonism at M1 and M3 muscarinic receptors.[6] This interaction is believed to lead to DNA fragmentation and neuronal apoptosis.[6]

References

Methodological & Application

Application Note: GC-MS Method for the Detection and Quantification of Ecgonidine in Human Urine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ecgonidine (anhydroecgonine) is a metabolite of methyl this compound, a primary pyrolysis product formed when cocaine is smoked.[1][2] Its presence in urine is a definitive biomarker indicating this specific route of administration.[1][2] However, the analysis of this compound presents challenges due to its high polarity and water solubility, which can result in low extraction recoveries.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the confirmation and quantification of drugs of abuse and their metabolites. Due to the low volatility of polar metabolites like this compound, a derivatization step is essential to convert the analyte into a more volatile and thermally stable compound suitable for GC-MS analysis.[5][6][7]

This application note provides a detailed protocol for the extraction, derivatization, and subsequent quantification of this compound in human urine using a solid-phase extraction (SPE) and GC-MS method.

Principle

The method employs a solid-phase extraction procedure to isolate this compound and other cocaine metabolites from the urine matrix, minimizing interferences. Following extraction, the dried eluate is subjected to a chemical derivatization process to enhance volatility. The derivatized sample is then analyzed by a GC-MS system operating in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and specificity for quantitative analysis.[3][4][5] Deuterated internal standards are used to ensure accuracy and precision.[3][4][5]

Experimental Protocol

1. Materials and Reagents

-

This compound certified reference standard

-

Deuterated internal standard (e.g., this compound-d3)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Isopropanol (HPLC grade)

-

Ammonium hydroxide

-

Hydrochloric acid

-

Phosphate buffer (0.1 M, pH 6.0)

-

Derivatization Agent: e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or Pentafluoropropionic anhydride (PFPA) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5][6]

-

Solid-Phase Extraction (SPE) Cartridges: Cation exchange cartridges (e.g., Bond Elut Certify™).[5]

-

Deionized water

-

Nitrogen gas for evaporation

2. Sample Preparation and Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: Transfer 1.0 to 3.0 mL of urine into a glass tube.[1][2] Add the internal standard. Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.[6]

-

SPE Column Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer. Do not allow the column to dry.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady rate (approx. 1-2 drops per second).[6]

-

Washing: Wash the cartridge sequentially with 3 mL of deionized water, followed by 3 mL of 0.1 M hydrochloric acid, and then 3 mL of methanol.[5][6] Dry the column under full vacuum for approximately 2-5 minutes after the final wash.[6]

-

Elution: Elute the analytes from the cartridge using 2-3 mL of a freshly prepared mixture of chloroform/isopropanol (80:20, v/v) containing 2% ammonium hydroxide.[5] Collect the eluate in a clean glass tube.

-

Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at a temperature below 60°C.[6]

3. Derivatization

Note: The following is an example procedure using PFPA/HFIP. Reagent choice and conditions may vary.

-

To the dried residue from the SPE step, add 70 µL of pentafluoropropionic anhydride (PFPA) and 30 µL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5]

-

Vortex the tube for 10 seconds and then heat at 70°C for 10 minutes.[5]

-

After heating, allow the tube to cool to room temperature.

-

Evaporate the derivatization reagents to dryness under a stream of nitrogen.

-

Reconstitute the final residue in 50 µL of ethyl acetate or other suitable solvent for injection into the GC-MS system.[5]

4. GC-MS Instrumentation and Parameters

The following table summarizes typical instrument parameters for the analysis of derivatized this compound. Parameters should be optimized for the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC System or equivalent[6] |

| GC Column | HP-5ms (30 m × 0.25 mm, 0.25 µm film) or equivalent[6] |

| Inlet Temperature | 250°C[6] |

| Inlet Mode | Splitless[6] |

| Carrier Gas | Helium[6] |

| Flow Rate | 1.5 mL/min (Constant Flow)[6] |

| Oven Program | Initial: 50°C, hold 0.5 min; Ramp 1: 3°C/min to 200°C; Ramp 2: 4°C/min to 320°C, hold 10 min[6] |

| Mass Spectrometer | Agilent 5977A MSD or equivalent[6] |

| Ion Source Temp. | 230°C[6] |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Note: Specific ions for SIM mode must be determined by analyzing a derivatized standard of this compound to identify characteristic, abundant, and specific fragment ions.

Quantitative Data Summary

The performance of GC-MS methods for cocaine metabolites varies based on the specific extraction and derivatization procedures employed. The following table summarizes typical quantitative data reported in the literature.

| Parameter | Reported Value Range | Reference |

| Limit of Detection (LOD) | 0.5 - 4.0 ng/mL | [1][2] |

| Lower Limit of Quantification (LLOQ) | 2.5 - 10 ng/mL | [3][4] |

| Linearity (Correlation Coefficient, r²) | > 0.99 | [1][2][3][4] |

| Extraction Recovery | 84% - 103% (Optimized methods) | [3][4] |

| Inter/Intra-day Precision (%RSD) | < 18% | [3][4] |

Visualizations

Caption: Experimental workflow for this compound analysis in urine.

References

- 1. Concentration profiles of cocaine, pyrolytic methyl this compound and thirteen metabolites in human blood and urine: determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. Optimization and validation of simultaneous analyses of ecgonine, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jcami.eu [jcami.eu]

- 6. journal-imab-bg.org [journal-imab-bg.org]

- 7. jfda-online.com [jfda-online.com]

Application Note: Quantification of Ecgonidine in Biological Matrices using LC-MS/MS

Abstract

This application note provides a detailed protocol for the quantitative analysis of ecgonidine (anhydroecgonine), a key biomarker for crack cocaine use, in biological matrices such as urine and plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for selective and sensitive detection. This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for this compound quantification. All procedural steps, from sample preparation to data analysis, are outlined, accompanied by quantitative data tables and a graphical representation of the workflow.

Introduction

This compound (anhydroecgonine) is a metabolite of methylthis compound, a pyrolysis product formed during the smoking of crack cocaine. Its presence in biological specimens is a specific indicator of this route of cocaine administration. Accurate quantification of this compound is crucial for forensic toxicology, clinical diagnostics, and research into the pharmacokinetics of cocaine pyrolysis products. This protocol describes a highly selective and sensitive LC-MS/MS method for the determination of this compound levels.

Experimental

Materials and Reagents

-

This compound analytical standard

-

Deuterated this compound (or a suitable analog such as ecgonine-d3) as an internal standard (IS)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Ammonium acetate

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Blank human plasma/urine

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 100 x 2.1 mm, 2.6 µm)

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to isolate this compound from the biological matrix.

-

Sample Pre-treatment: To 1 mL of the biological sample (urine or plasma), add the internal standard solution.

-

Acidification: Adjust the sample pH to approximately 6.0 with a suitable buffer.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water and then the loading buffer.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with an appropriate solvent to remove interferences.

-

Elution: Elute this compound and the internal standard from the cartridge using an elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Injection Volume: 5 µL

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 168.1 | 107.1 | 20 |

| This compound (Qualifier) | 168.1 | 79.1 | 25 |

| This compound-d3 (IS) | 171.1 | 110.1 | 20 |

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the quantitative parameters of the LC-MS/MS method for this compound.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy at LLOQ | 85-115% |

| Precision at LLOQ | < 20% |

| Matrix Effect | Minimal |

| Recovery | > 80% |

Table 3: Sample Quantitative Data (Example)

| Sample ID | Matrix | This compound Concentration (ng/mL) |

| UR-001 | Urine | 45.2 |

| PL-001 | Plasma | 12.8 |

| UR-002 | Urine | 123.5 |

| PL-002 | Plasma | 33.1 |

Workflow Diagram

Caption: LC-MS/MS workflow for this compound quantification.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates the metabolic pathway from smoked cocaine to the formation of this compound.

Caption: Metabolic pathway of this compound formation.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The protocol is suitable for high-throughput analysis and can be implemented in various research and diagnostic settings to accurately determine exposure to crack cocaine. Proper validation of the method in the end-user's laboratory is recommended to ensure data quality and adherence to regulatory guidelines.

Application Note and Protocol: Solid-Phase Extraction of Ecgonidine from Postmortem Blood

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecgonidine, a pyrolysis product of crack cocaine and a metabolite of methylthis compound, is a crucial biomarker in forensic toxicology to determine the use of crack cocaine.[1][2][3] Its detection in postmortem blood can provide valuable information for cause-of-death investigations.[1][4] However, the analysis of this compound in postmortem blood presents analytical challenges due to the complexity of the matrix and the potential for postmortem degradation of cocaine and its other metabolites.[5][6]

Solid-phase extraction (SPE) is a widely accepted and robust technique for the extraction and clean-up of this compound and other cocaine metabolites from complex biological matrices like postmortem blood.[2] This application note provides a detailed protocol for the solid-phase extraction of this compound from postmortem blood, followed by instrumental analysis.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of this compound in blood from various studies. This allows for a comparative overview of different methodologies.

| Parameter | Method | Matrix | Value | Reference |

| Median Concentration | SPE-GC-MS | Postmortem Blood | 119 µg/L (Range: 13-773 µg/L) | Shimomura et al. (2001)[1][4] |

| Limit of Detection (LOD) | SPE-UHPLC-QTOF-MS | Whole Blood | 0.2 - 16 ng/mL | Wang et al. (2013)[7] |

| Limit of Quantification (LOQ) | SPE-UHPLC-QTOF-MS | Whole Blood | 1 - 40 ng/mL | Wang et al. (2013)[7] |

| Linearity | SPE-UHPLC-QTOF-MS | Whole Blood | 1-2 to 50 ng/mL | Wang et al. (2013)[7] |

| Extraction Recovery | SPE-UHPLC-QTOF-MS | Whole Blood | 41.0 to 114.3% (for most analytes) | Wang et al. (2013)[7] |

| Recovery | SPE-GC-MS | Blood | >83% (for most analytes) | Gergov et al. (2009)[2][8] |

| Limit of Detection (LOD) | SPE-GC-MS | Blood | 0.5 - 4.0 ng/mL | Gergov et al. (2009)[2][8] |

Experimental Protocol: SPE of this compound from Postmortem Blood

This protocol is a generalized procedure based on common practices in forensic toxicology.[1][2][7] It is recommended to validate the method in-house for specific laboratory conditions.

Materials and Reagents

-

SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Bond Elut Certify, Oasis MCX).

-

Internal Standard (IS): this compound-d3 or a suitable analog.

-

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Ammonium hydroxide

-

Hydrochloric acid

-

Dichloromethane

-

Isopropanol

-

-

Equipment:

-

SPE manifold

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Autosampler vials

-

Sample Preparation

-

Allow postmortem blood samples to thaw completely at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Pipette 1 mL of homogenized postmortem blood into a centrifuge tube.

-

Add the internal standard solution and vortex briefly.

-

Add 2 mL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 3000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for SPE.

Solid-Phase Extraction Procedure

-

Cartridge Conditioning:

-

Wash the SPE cartridge with 3 mL of methanol.

-

Wash with 3 mL of deionized water.

-

Equilibrate with 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Load the prepared supernatant from the sample preparation step onto the SPE cartridge.

-

Apply a slow and steady flow rate (1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 3 mL of deionized water.

-

Wash with 1 mL of 0.1 M acetic acid.

-

Dry the cartridge thoroughly under high vacuum for 5 minutes.

-

Wash with 3 mL of methanol.

-

-

Elution:

-

Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

-

Collect the eluate in a clean tube.

-

Eluate Processing and Instrumental Analysis

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution/Derivatization:

-

For LC-MS/MS analysis: Reconstitute the residue in 100 µL of the mobile phase.

-

For GC-MS analysis: Derivatize the residue using a suitable agent (e.g., BSTFA with 1% TMCS) to improve volatility and chromatographic performance.[1]

-

-

Analysis: Inject the reconstituted or derivatized sample into the LC-MS/MS or GC-MS system.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the solid-phase extraction of this compound.

Logical Relationships in the Analytical Process

Caption: Logical relationships in the overall analytical process.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the solid-phase extraction of this compound from postmortem blood. The use of SPE offers a reliable method for isolating this compound from a complex matrix, enabling accurate and sensitive quantification by chromatographic techniques. The provided workflow and logical process diagrams serve as visual aids to understand the experimental and overall analytical procedures. Researchers are encouraged to adapt and validate this protocol for their specific laboratory settings to ensure optimal performance.

References

- 1. Examination of postmortem fluids and tissues for the presence of methylthis compound, this compound, cocaine, and benzoylecgonine using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Examination of postmortem fluids and tissues for the presence of methylthis compound, this compound, cocaine, and benzoylecgonine using solid-phase extraction and gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Analysis of ecgonine and other cocaine biotransformation products in postmortem whole blood by protein precipitation-extractive alkylation and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of ecgonine and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols for the Derivatization of Ecgonidine

Introduction

Ecgonidine (anhydroecgonine) is a significant metabolite of methylthis compound, a pyrolytic product formed when cocaine is smoked.[1][2] Its detection in biological matrices like urine is a key indicator of crack cocaine use.[2] However, this compound is a zwitterionic and highly water-soluble compound, which makes its direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging due to poor volatility and thermal stability.[2][3] Chemical derivatization is a crucial sample preparation step to overcome these limitations.[4][5] This process modifies the analyte's functional groups to create a derivative that is more volatile, less polar, and more thermally stable, thereby improving chromatographic separation and detection sensitivity.[4][6]

This document provides detailed protocols and application notes for the primary derivatization techniques used in this compound analysis: silylation, acylation, and alkylation.

General Workflow for this compound Analysis

The analysis of this compound from biological samples typically involves sample preparation, including extraction, followed by derivatization and subsequent instrumental analysis. Solid-phase extraction (SPE) is a common technique for isolating this compound and other metabolites from complex matrices like urine or blood.[2][7]

Silylation

Silylation is the most prevalent derivatization method for compounds with active hydrogen atoms, such as those in hydroxyl, carboxyl, and amine groups.[5][6] The active hydrogen is replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group, resulting in a derivative that is significantly more volatile and thermally stable.[6] For this compound, silylation targets the carboxylic acid group.

Experimental Protocol: t-Butyldimethylsilylation (t-BDMS)

This protocol is adapted from the method described by Paul et al. for the quantitative analysis of this compound in urine.[2]

1. Sample Pre-treatment and Extraction:

- Adjust the pH of 1 mL of urine to 5.5 ± 0.5.

- Perform a solid-phase extraction (SPE) to remove cocaine, benzoylecgonine, and methylthis compound.